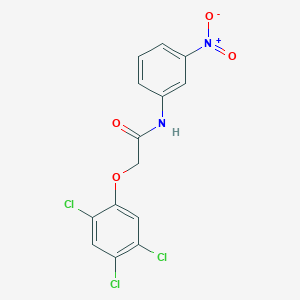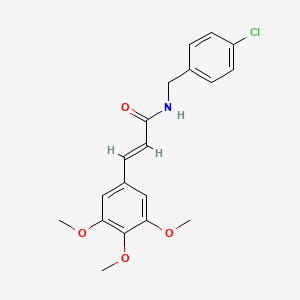
N-(3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
説明
N-(3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as NTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. NTA has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of N-(3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide involves its ability to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. The binding of this compound to acetylcholinesterase is reversible, and the inhibition can be overcome by the addition of excess substrate or by the action of other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. This inhibition can lead to various effects such as muscle paralysis, respiratory failure, and convulsions. This compound has also been shown to have cytotoxic effects on various cell lines, including cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This makes it a useful tool for studying the role of acetylcholinesterase in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of interest is the development of this compound-based inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of the cytotoxic effects of this compound on cancer cells, which could lead to the development of new anticancer drugs. Additionally, the use of this compound in the study of other enzymes involved in various physiological processes could lead to a better understanding of their roles in health and disease.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively inhibit acetylcholinesterase activity makes it a useful tool for studying various physiological processes. However, its potential toxicity limits its use in certain experiments. The future directions for research on this compound include the development of this compound-based inhibitors for the treatment of diseases and the investigation of its cytotoxic effects on cancer cells.
科学的研究の応用
N-(3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been used in various scientific research applications such as enzyme inhibition studies, drug discovery, and toxicity testing. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can result in various physiological effects such as muscle paralysis and respiratory failure.
特性
IUPAC Name |
N-(3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c15-10-5-12(17)13(6-11(10)16)23-7-14(20)18-8-2-1-3-9(4-8)19(21)22/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKHZXVRARLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B3543694.png)
![ethyl 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3543699.png)



![4-chloro-N-(3-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3543731.png)
![ethyl 3-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3543743.png)

![methyl 4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B3543755.png)
![N-(3-acetylphenyl)-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B3543758.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3543768.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3543772.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-cyclohexylbenzamide](/img/structure/B3543780.png)
